

# literature review on substituted quinoxalines

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## Compound of Interest

Compound Name: *2,3,6-Trimethylquinoxaline*

Cat. No.: *B106083*

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## Synthesis of Substituted Quinoxalines

The construction of the quinoxaline core is a well-established area of organic chemistry. The most prominent and foundational method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.<sup>[1][4]</sup> While this classic approach is still widely used, modern advancements have led to the development of greener, more efficient protocols that utilize microwave assistance, heterogeneous catalysts, and solvent-free conditions to improve yields and reduce environmental impact.<sup>[1][5][6]</sup>

## Comparative Synthesis Methodologies

The synthesis of a model compound, 2,3-diphenylquinoxaline, is often used to compare the efficiency of different methods. The following table summarizes the key parameters for three prominent synthetic strategies.<sup>[5]</sup>

Synthesis Method	Catalyst/Promoter	Solvent	Temperature	Reaction Time	Yield (%)
Classical Condensation	None (Thermal)	Rectified Spirit (Ethanol)	Reflux	30 - 60 min	51 - 75%
Microwave-Assisted	Acidic Alumina	Solvent-free	Microwave Irradiation	3 min	80 - 86%
Heterogeneous Catalysis	$\text{CuH}_2\text{PMo}_{11}\text{V}_{40}$ on Alumina	Toluene	Room Temperature	2 hours	92%

## Experimental Protocols

1. Classical Condensation Method[5] This traditional method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

- Materials:

- o-Phenylenediamine (1.1 g, 0.01 mol)
- Benzil (2.1 g, 0.01 mol)
- Rectified Spirit (approx. 16 mL)
- Water

- Procedure:

- In a round-bottom flask, dissolve 2.1 g of benzil in approximately 15 mL of rectified spirit by heating.
- In a separate container, dissolve 1.1 g of o-phenylenediamine in 1 mL of rectified spirit.
- Add the o-phenylenediamine solution to the hot benzil solution.
- Reflux the mixture for 30-60 minutes.

- After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
- Allow the solution to cool, which will cause the 2,3-diphenylquinoxaline product to precipitate.
- Collect the precipitate by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.

2. Microwave-Assisted Synthesis[5] A green chemistry technique that often leads to significantly shorter reaction times and improved yields.

- Materials:

- o-Phenylenediamine (1.1 mmol)
- Benzil (1 mmol)
- Acidic Alumina

- Procedure:

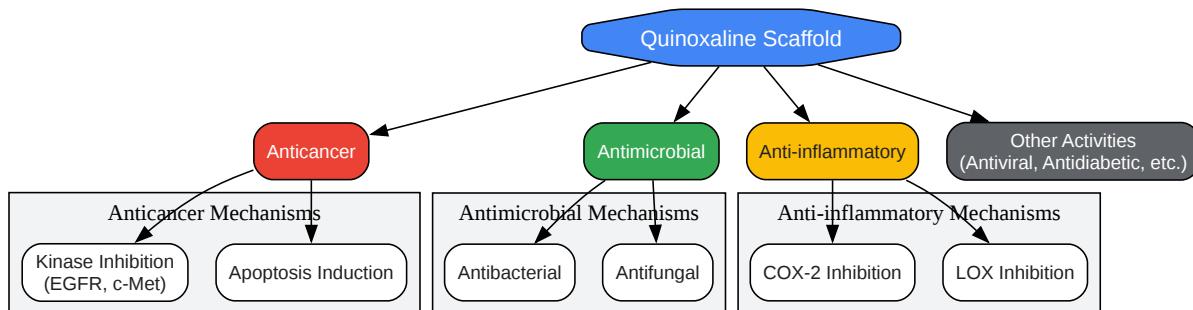
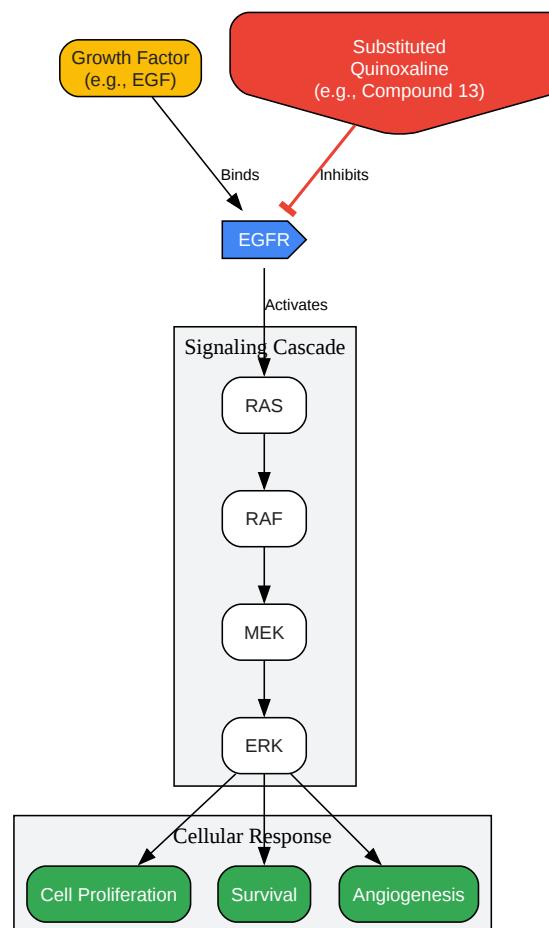
- In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.
- Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[5]
- After the reaction, allow the mixture to cool to room temperature.
- Extract the product with a suitable organic solvent (e.g., ethanol or ethyl acetate) and evaporate the solvent to obtain the crude product.
- Purify the product by recrystallization.

3. Heterogeneous Catalysis Method[4] This method utilizes a solid-supported catalyst that can be easily recovered and reused, aligning with green chemistry principles.

- Materials:

- o-Phenylenediamine (1 mmol)
- Benzil (1 mmol)
- $\text{CuH}_2\text{PMo}_{11}\text{VO}_{40}$  supported on alumina (0.1 g)
- Toluene (8 mL)
- Anhydrous  $\text{Na}_2\text{SO}_4$
- Procedure:
  - To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in 8 mL of toluene, add 0.1 g of the alumina-supported catalyst.
  - Stir the mixture at room temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, separate the insoluble catalyst by filtration.[\[4\]](#)
  - Dry the filtrate over anhydrous  $\text{Na}_2\text{SO}_4$ .
  - Evaporate the solvent under reduced pressure to obtain the pure product, which can be further purified by recrystallization from ethanol.





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